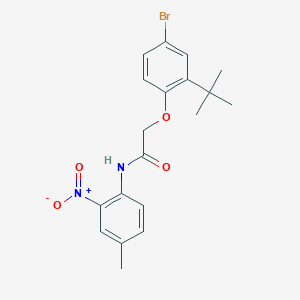

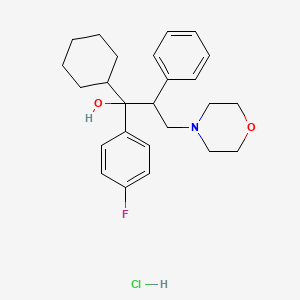

5-amino-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related triazole compounds involves various methods, including the diazotization process that leads to complex rearrangements. For example, the diazotization of 5-amino-4-carbamoyl-1-(α-styryl)-1, 2, 3-triazole yields phenyl-triazolo triazine-3-carboxamide as a result of a rearrangement process (L'abbé et al., 2010). Furthermore, ruthenium-catalyzed synthesis provides a route to triazole-based scaffolds, emphasizing the control over regioselectivity and the potential for creating biologically active compounds (Ferrini et al., 2015).

Molecular Structure Analysis

The crystal structure of related compounds, such as 5-phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, showcases the detailed arrangement of atoms and the spatial geometry, which is crucial for understanding the molecular interactions and stability (L'abbé et al., 2010).

Chemical Reactions and Properties

The chemical behavior of triazole compounds, including their reactions and potential rearrangements, such as the Dimroth rearrangement, highlights the versatility and reactivity of these molecules. These reactions pave the way for synthesizing diverse triazole derivatives with varying functional groups and properties (Sutherland & Tennant, 1971).

作用机制

Target of Action

The primary targets of 1,2,3-triazole derivatives, such as 5-amino-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, are often various enzymes and receptors in the body . These compounds have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

The mode of action of 1,2,3-triazole derivatives involves interactions with their targets, leading to changes in cellular processes . For instance, nucleoside analogs can act as antiviral agents by inhibiting enzymes. The mechanism is based on the intracellular phosphorylation into a 5-triphosphate form, which interacts with the specific polymerases of the virus, acting in inhibition by competition for these target enzymes and by stopping the elongation of the viral nucleic acid chain .

Biochemical Pathways

The biochemical pathways affected by 1,2,3-triazole derivatives are diverse, depending on the specific targets of the compound . For example, some indole derivatives, which share a similar structure with 1,2,3-triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of 1,2,3-triazole derivatives’ action can vary widely, depending on the specific compound and its targets . For example, some derivatives have been found to inhibit the replication of viruses, leading to antiviral effects .

Action Environment

The action, efficacy, and stability of 1,2,3-triazole derivatives can be influenced by various environmental factors. For instance, the extensive hydrogen bonding interactions between the cations and anions can lead to a complex 3D network, contributing greatly to the high density, insensitivity, and thermal stability of certain 1,2,3-triazole derivatives .

未来方向

Triazoles have attracted significant attention due to their widespread potential pharmaceutical activity . Future research will likely focus on finding new and efficient methodologies for accessing new triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

属性

IUPAC Name |

5-amino-1-phenyl-N-propan-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-8(2)14-12(18)10-11(13)17(16-15-10)9-6-4-3-5-7-9/h3-8H,13H2,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHSGBACPUULOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4(3H)-quinazolinone](/img/structure/B5100332.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene)](/img/structure/B5100341.png)

![6-(4-methoxy-1-piperidinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5100348.png)

![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]cycloheptanamine](/img/structure/B5100351.png)

![4-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide](/img/structure/B5100366.png)

![2-tert-butyl-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5100389.png)

![N~1~-(2-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5100393.png)

![6-amino-4-(4-bromo-5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5100410.png)

![methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5100416.png)

![N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5100417.png)